molecular formula C12H20N4O B1518287 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156923-43-1

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Cat. No. B1518287
CAS RN: 1156923-43-1
M. Wt: 236.31 g/mol
InChI Key: GMYKJDAFSDPVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol, also known as 2-AEPE, is a synthetic compound with potential applications in scientific research. This compound has been studied extensively in the past few years due to its unique properties and potential applications in the laboratory.

Scientific Research Applications

Aminomethylation Reactions

Aminomethylation of pyrroles and tetrahydroindoles with cyclic amines, including piperazine, without a catalyst at room temperature results in the formation of aminomethylated products. This process is essential for synthesizing biologically active polymers and new indole derivatives, demonstrating the compound's relevance in creating bifunctional monomers and building blocks for further chemical synthesis (Markova et al., 2017).

Antimicrobial Activity

New pyridine derivatives synthesized from reactions involving similar structural motifs have shown variable and modest antimicrobial activities against bacteria and fungi. This indicates the potential of such compounds, by extension potentially including "2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol," in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Complex Molecules

The compound's structural elements are useful in synthesizing complex molecules with potential biological activities. For example, the synthesis of compounds involving piperazine and pyridine rings has been explored for their antibacterial and antifungal properties, indicating the chemical versatility and application potential of "2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol" in medicinal chemistry (Patel & Agravat, 2007).

Removal and Recovery of Anions

The compound and its derivatives have been investigated for their ability to selectively precipitate anions from aqueous solutions, suggesting applications in environmental chemistry and wastewater treatment. This research demonstrates the compound's utility in removing and recovering chromate, molybdate, tungstate, and vanadate from water, highlighting its potential environmental applications (Heininger & Meloan, 1992).

properties

IUPAC Name

2-[4-[5-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-9-11-1-2-12(14-10-11)16-5-3-15(4-6-16)7-8-17/h1-2,10,17H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYKJDAFSDPVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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